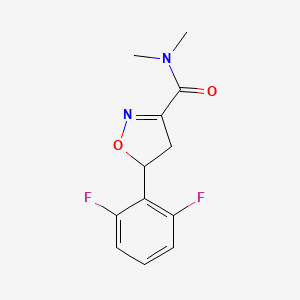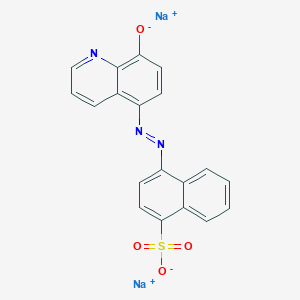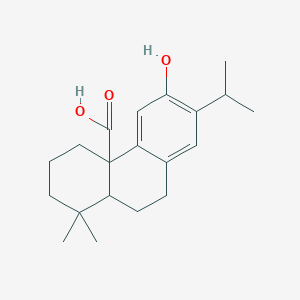![molecular formula C13H16O3 B12517645 Benzaldehyde, 2-[(5-oxohexyl)oxy]- CAS No. 676995-85-0](/img/structure/B12517645.png)
Benzaldehyde, 2-[(5-oxohexyl)oxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzaldehyde, 2-[(5-oxohexyl)oxy]- is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a benzene ring attached to an aldehyde group and an oxy-substituted hexyl chain. This compound is known for its distinctive almond-like odor and is used in various applications, including organic synthesis and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-[(5-oxohexyl)oxy]- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with a suitable hexyl derivative under controlled conditions. The reaction typically requires the presence of a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of Benzaldehyde, 2-[(5-oxohexyl)oxy]- often involves large-scale chemical processes. These processes may include the use of advanced reactors and continuous flow systems to enhance efficiency and scalability. The choice of raw materials and reaction conditions is critical to achieving high-quality products.
化学反应分析
Types of Reactions
Benzaldehyde, 2-[(5-oxohexyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzaldehyde derivatives.
科学研究应用
Benzaldehyde, 2-[(5-oxohexyl)oxy]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of Benzaldehyde, 2-[(5-oxohexyl)oxy]- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to various biochemical effects. Additionally, the aromatic ring and oxy-substituted hexyl chain contribute to the compound’s overall reactivity and interactions with biological systems.
相似化合物的比较
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with similar chemical properties.
Benzyl Alcohol: A reduction product of benzaldehyde with different reactivity.
Benzoic Acid: An oxidation product of benzaldehyde with distinct chemical behavior.
Uniqueness
Benzaldehyde, 2-[(5-oxohexyl)oxy]- is unique due to its specific structural features, including the oxy-substituted hexyl chain. This structural modification imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
676995-85-0 |
|---|---|
分子式 |
C13H16O3 |
分子量 |
220.26 g/mol |
IUPAC 名称 |
2-(5-oxohexoxy)benzaldehyde |
InChI |
InChI=1S/C13H16O3/c1-11(15)6-4-5-9-16-13-8-3-2-7-12(13)10-14/h2-3,7-8,10H,4-6,9H2,1H3 |
InChI 键 |
OJMUOHDRMFMOPA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCCCOC1=CC=CC=C1C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Chloro-4-[(4-chlorobutyl)peroxy]butane](/img/structure/B12517576.png)

![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluoro-5-methylphenyl)propanoic acid](/img/structure/B12517598.png)
![3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one](/img/structure/B12517602.png)




![[1-(3,4-difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12517615.png)
![2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B12517629.png)

![N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide](/img/structure/B12517643.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline](/img/structure/B12517644.png)

